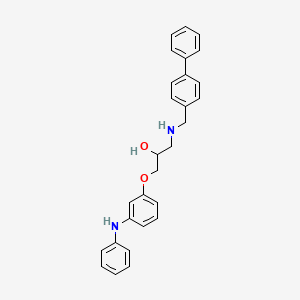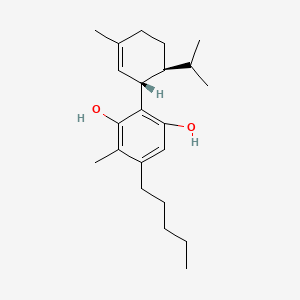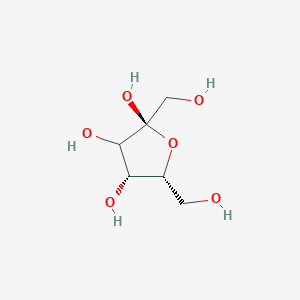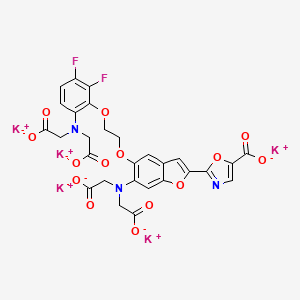
Anti-melanoma agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-melanoma agent 1 is a compound designed to target and treat melanoma, a type of skin cancer known for its aggressive nature and poor prognosis. Melanoma originates from melanocytes, the cells responsible for producing melanin, the pigment that gives skin its color. Despite advancements in treatment, melanoma remains a significant challenge due to its rapid proliferation and resistance to conventional therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-melanoma agent 1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its anti-cancer properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions under controlled conditions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and yield, using large-scale reactors, and implementing stringent quality control measures to maintain the compound’s efficacy and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-melanoma agent 1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its reactivity.
Reduction: Reduction of certain moieties to improve its stability.
Substitution: Introduction of different substituents to modify its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced anti-cancer properties, improved solubility, and increased stability .
Applications De Recherche Scientifique
Anti-melanoma agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating melanoma and other cancers.
Industry: Utilized in the development of new anti-cancer drugs and formulations
Mécanisme D'action
The mechanism of action of anti-melanoma agent 1 involves targeting specific molecular pathways that are crucial for melanoma cell survival and proliferation. It primarily acts by:
Inhibiting Tyrosinase: An enzyme involved in melanin synthesis, leading to reduced melanin production and increased susceptibility of melanoma cells to treatment.
Blocking PD-1/PD-L1 Interaction: Enhancing the immune system’s ability to recognize and destroy melanoma cells.
Inducing Apoptosis: Triggering programmed cell death in melanoma cells through the activation of specific signaling pathways
Comparaison Avec Des Composés Similaires
Anti-melanoma agent 1 is unique compared to other anti-melanoma compounds due to its specific mechanism of action and molecular targets. Similar compounds include:
Vemurafenib: A BRAF inhibitor used to treat melanoma with the BRAF V600E mutation.
Cobimetinib: A MEK inhibitor used in combination with BRAF inhibitors for enhanced efficacy.
Nivolumab: An immune checkpoint inhibitor targeting PD-1, used in advanced melanoma treatment
This compound stands out due to its dual mechanism of inhibiting tyrosinase and blocking PD-1/PD-L1 interaction, making it a promising candidate for combination therapies and overcoming resistance seen with other treatments .
Propriétés
Formule moléculaire |
C28H28N2O2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1-(3-anilinophenoxy)-3-[(4-phenylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C28H28N2O2/c31-27(20-29-19-22-14-16-24(17-15-22)23-8-3-1-4-9-23)21-32-28-13-7-12-26(18-28)30-25-10-5-2-6-11-25/h1-18,27,29-31H,19-21H2 |
Clé InChI |
OOXIDWAKDUZBSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(COC3=CC=CC(=C3)NC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)



![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)

